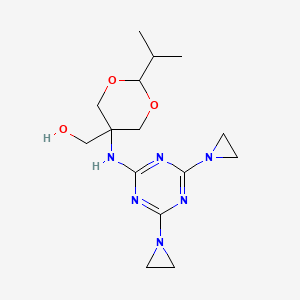![molecular formula C12H18N2O3 B13784540 5-[(E)-but-2-enyl]-5-butyl-1,3-diazinane-2,4,6-trione CAS No. 67526-22-1](/img/structure/B13784540.png)
5-[(E)-but-2-enyl]-5-butyl-1,3-diazinane-2,4,6-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(E)-but-2-enyl]-5-butyl-1,3-diazinane-2,4,6-trione is a chemical compound that belongs to the class of diazinane triones This compound is characterized by its unique structure, which includes a but-2-enyl group and a butyl group attached to a diazinane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-but-2-enyl]-5-butyl-1,3-diazinane-2,4,6-trione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a butyl-substituted diazinane with but-2-enyl halides in the presence of a base. The reaction conditions often include:
Solvent: Anhydrous solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Temperature: Typically carried out at room temperature or slightly elevated temperatures.
Catalysts: Bases such as potassium carbonate or sodium hydride to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include:
Continuous Stirring: To ensure uniform mixing of reactants.
Temperature Control: To maintain the reaction within the desired temperature range.
Purification Steps: Such as recrystallization or chromatography to isolate the pure compound.
化学反応の分析
Types of Reactions
5-[(E)-but-2-enyl]-5-butyl-1,3-diazinane-2,4,6-trione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Typically requires strong oxidizing agents and may be carried out in acidic or basic media.
Reduction: Often involves the use of hydride donors under anhydrous conditions.
Substitution: Can be facilitated by nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
Oxidation: May yield oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Can produce reduced forms with fewer double bonds or additional hydrogen atoms.
Substitution: Results in compounds with new functional groups replacing the original ones.
科学的研究の応用
5-[(E)-but-2-enyl]-5-butyl-1,3-diazinane-2,4,6-trione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-[(E)-but-2-enyl]-5-butyl-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to receptors on cell surfaces, triggering signaling cascades.
類似化合物との比較
Similar Compounds
5-[(E)-but-2-enyl]-5-methyl-1,3-diazinane-2,4,6-trione: Similar structure but with a methyl group instead of a butyl group.
5-[(E)-but-2-enyl]-5-ethyl-1,3-diazinane-2,4,6-trione: Contains an ethyl group instead of a butyl group.
Uniqueness
5-[(E)-but-2-enyl]-5-butyl-1,3-diazinane-2,4,6-trione is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules
特性
CAS番号 |
67526-22-1 |
|---|---|
分子式 |
C12H18N2O3 |
分子量 |
238.28 g/mol |
IUPAC名 |
5-[(E)-but-2-enyl]-5-butyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C12H18N2O3/c1-3-5-7-12(8-6-4-2)9(15)13-11(17)14-10(12)16/h3,5H,4,6-8H2,1-2H3,(H2,13,14,15,16,17)/b5-3+ |
InChIキー |
DARREYPXFUYMQI-HWKANZROSA-N |
異性体SMILES |
CCCCC1(C(=O)NC(=O)NC1=O)C/C=C/C |
正規SMILES |
CCCCC1(C(=O)NC(=O)NC1=O)CC=CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![dimethyl-[[5-methyl-2-(methylcarbamoyloxy)phenyl]methyl]azanium;chloride](/img/structure/B13784463.png)

![4-Fluoro-2-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-2H-indazole-7-carboxamide hydrochloride](/img/structure/B13784485.png)
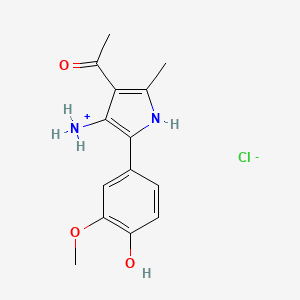
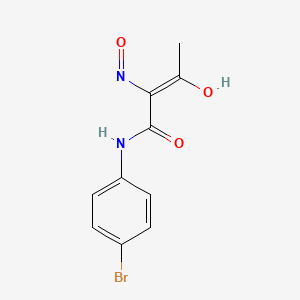
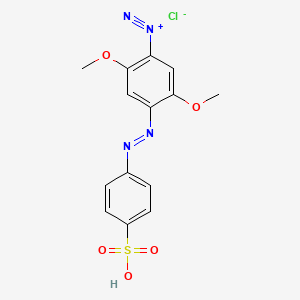

![5H-Pyrazolo[5,1-c]-1,2,4-triazole-3,5,6-triamine](/img/structure/B13784523.png)
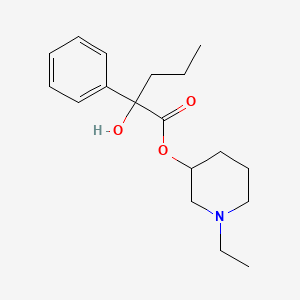
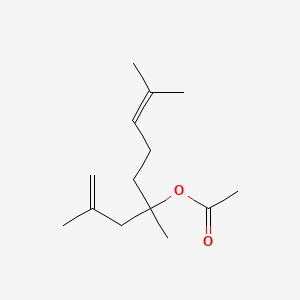
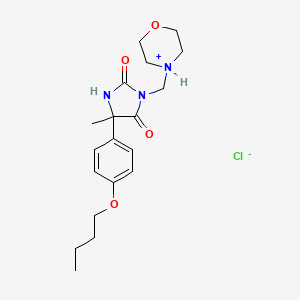
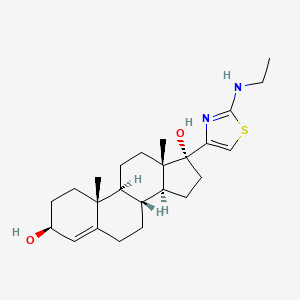
![Benzoic acid, 5-[[(2-carboxyphenyl)amino]sulfonyl]-2-chloro-](/img/structure/B13784577.png)
